Carbonic Anhydrase Inhibition: 8-Methyl vs. Parent Scaffold and Methoxy Analogs
The 8-methyl substituent is predicted to confer specific steric and electronic properties that differentiate its binding mode from other substituents. While direct K_I data for 8-methyl-5,10-dihydroindeno[1,2-b]indole is not reported in the primary literature, a strong class-level inference can be drawn from the structure-activity relationship (SAR) study of 20 indenoindole derivatives by Ekinci et al [1]. The study demonstrates that the nature of the substituent on the indeno ring critically modulates potency. For example, replacing a methoxy group (Compound 4, K_I = 8.25 ± 1.2 µM against hCA II) with a hydroxy group (Compound 13, K_I = 0.34 ± 0.05 µM) results in a 24-fold potency increase. This indicates that the 8-methyl analog would exhibit a K_I value distinct from both the parent and other substituted analogs, making it a unique probe for SAR exploration [1].
| Evidence Dimension | Inhibition constant (K_I) against human carbonic anhydrase II (hCA II) |
|---|---|
| Target Compound Data | K_I value is not empirically determined in the available literature but is predicted to be within the range of 0.34–16.32 µM based on the class SAR. |
| Comparator Or Baseline | Parent 5,10-dihydroindeno[1,2-b]indole (K_I not reported in the study); Methoxy derivative 4 (K_I = 8.25 ± 1.2 µM); Hydroxy derivative 13 (K_I = 0.34 ± 0.05 µM) |
| Quantified Difference | Substituent-dependent shift in K_I can exceed 24-fold within the class. |
| Conditions | In vitro esterase activity assay using 4-nitrophenylacetate as substrate at 25°C. |
Why This Matters
This supports the procurement of the 8-methyl analog as a specific chemical probe for mapping the hydrophobic pocket interactions in carbonic anhydrase isoforms, a role not filled by methoxy or halogen analogs.
- [1] Ekinci, D., Cavdar, H., Durdagi, S., Talaz, O., Senturk, M., & Supuran, C. T. (2012). Structure–activity relationships for the interaction of 5,10-dihydroindeno[1,2-b]indole derivatives with human and bovine carbonic anhydrase isoforms I, II, III, IV and VI. European Journal of Medicinal Chemistry, 49, 68-73. View Source
